(S)-2-(Methylsulfonamido)propanoic acid

X-ray crystallography chiral purity absolute configuration

(S)-2-(Methylsulfonamido)propanoic acid (CAS 97538-68-6), systematically named N-(methylsulfonyl)-L-alanine, is a chiral sulfonamide derived from L-alanine, bearing a methylsulfonyl group on the α-nitrogen. With a molecular formula of C₄H₉NO₄S and a molecular weight of 167.18 g/mol, this compound is a white crystalline solid showing water solubility attributable to its polar sulfonamide and carboxylic acid functionalities.

Molecular Formula C4H9NO4S
Molecular Weight 167.19 g/mol
CAS No. 97538-68-6
Cat. No. B6617181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Methylsulfonamido)propanoic acid
CAS97538-68-6
Molecular FormulaC4H9NO4S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)C
InChIInChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
InChIKeyIVSHKPMKSXBARS-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Methylsulfonamido)propanoic Acid (CAS 97538-68-6): Procurement-Relevant Chiral Sulfonamide Profile for Drug Discovery and Chemical Biology


(S)-2-(Methylsulfonamido)propanoic acid (CAS 97538-68-6), systematically named N-(methylsulfonyl)-L-alanine, is a chiral sulfonamide derived from L-alanine, bearing a methylsulfonyl group on the α-nitrogen. With a molecular formula of C₄H₉NO₄S and a molecular weight of 167.18 g/mol, this compound is a white crystalline solid showing water solubility attributable to its polar sulfonamide and carboxylic acid functionalities . The definitive single-crystal X-ray structure, together with updated ¹H NMR, ¹³C NMR and IR spectroscopic data, was reported in 2024, establishing a rigorous structural benchmark for identity verification and quality control [1]. This compound has been deployed as a key stereochemical building block in structure-based drug design, most notably as the P2-ligand scaffold in potent memapsin 2 (β-secretase/BACE-2) inhibitors [2].

Why (S)-2-(Methylsulfonamido)propanoic Acid Cannot Be Replaced by In-Class Analogs Without Rigorous Verification


Substituting this compound with its racemate, enantiomer, positional isomer (e.g., N-(methylsulfonyl)-β-alanine), or alternative N-protected alanines (e.g., N-acetyl or N-tosyl) introduces distinct stereochemical, electronic, and steric variables that directly alter biological recognition, physicochemical properties, and synthetic downstream compatibility. The (S)-configuration at the α-carbon is critical for target engagement in the memapsin 2 active site, where crystallographic data confirm specific hydrogen-bond and hydrophobic interactions mediated by the chiral center [1]. The methylsulfonamide group provides a unique balance of hydrogen-bond donor/acceptor capacity, acidity (sulfonamide NH pKₐ ~10–11), and moderate lipophilicity (LogP ~0.48) that differs markedly from acetyl (more lipophilic, weaker H-bond donor) or tosyl (sterically bulky, strongly electron-withdrawing) analogs . Even positional isomerism—moving the sulfonamide from the α- to the β-position—disrupts the spatial orientation of the zinc-binding pharmacophore in metalloprotease-targeted designs [2]. These differences cannot be assumed to be functionally equivalent without explicit comparative activity data.

Quantitative Differentiation Evidence for (S)-2-(Methylsulfonamido)propanoic Acid (CAS 97538-68-6)


Crystallographically Confirmed Absolute Configuration vs. Racemic or (R)-Enantiomer Purchases

The single-crystal X-ray structure of (S)-2-(methylsulfonamido)propanoic acid was determined for the first time in 2024, confirming the (S)-absolute configuration at the α-carbon [1]. This provides a definitive structural fingerprint that cannot be obtained from the racemate (CAS 879123-60-1, often listed without stereochemical specification) or the (R)-enantiomer. Purchasing the racemic mixture (N-(methylsulfonyl)-DL-alanine) introduces 50% of the enantiomer that may be inactive or antagonistic in chiral biological environments.

X-ray crystallography chiral purity absolute configuration

P2-Ligand Potency in Memapsin 2 (BACE-2) Inhibitor Scaffold: Structural Basis for Chiral Recognition

Inhibitor 3, containing methylsulfonyl-L-alanine as the P2-ligand, was co-crystallized with memapsin 2, revealing specific hydrogen bonds between the sulfonamide oxygen and the enzyme backbone, as well as hydrophobic packing of the methyl group into the S2 pocket [1]. Optimization of this scaffold yielded inhibitor 5d with a Ki of 1.1 nM against memapsin 2 and cellular IC₅₀ of 39 nM [1]. The (R)-enantiomer or N-substituted variants would predictably disrupt these stereospecific interactions, as the S2 pocket geometry is chiral.

memapsin 2 beta-secretase structure-based drug design P2 ligand

Hydroxamate Derivative Collagenase Inhibition: 100–500-Fold Enhancement Over Carboxylate Parent

Sulfonylated L-alanine hydroxamates derived from N-(methylsulfonyl)-L-alanine were evaluated as inhibitors of Clostridium histolyticum collagenase (ChC). The hydroxamate derivatives displayed 100–500 times greater inhibitory potency than the corresponding carboxylic acid parent compounds [1]. Optimal inhibitors incorporated perfluoroalkylsulfonyl or substituted arylsulfonyl moieties at the sulfonamide nitrogen, demonstrating that the sulfonamide group is essential for anchoring but must be paired with the hydroxamate warhead for maximal zinc chelation.

collagenase inhibition hydroxamate zinc metalloprotease structure-activity relationship

Physicochemical Differentiation: LogP and Polar Surface Area vs. Common N-Protected Alanine Alternatives

N-(Methylsulfonyl)-L-alanine has a calculated LogP of 0.48 and a polar surface area (PSA) of 91.85 Ų . By comparison, N-acetyl-L-alanine has a LogP of approximately -0.2 to 0.1 (more hydrophilic) and a PSA of ~83 Ų, while N-tosyl-L-alanine has a substantially higher LogP (estimated ~1.5–2.0) and PSA ~92 Ų. The methylsulfonyl group thus offers an intermediate lipophilicity profile that balances aqueous solubility with passive membrane permeability, distinct from both the more polar acetyl and the more lipophilic tosyl analogs.

LogP polar surface area physicochemical properties drug-likeness

Procurement-Driven Application Scenarios for (S)-2-(Methylsulfonamido)propanoic Acid (CAS 97538-68-6)


Structure-Based Design of Aspartyl Protease Inhibitors (BACE/Memapsin Family)

This compound is the demonstrated P2-ligand scaffold for memapsin 2 (BACE-2) inhibitors. Crystallographic data (PDB: 2P4J) confirm that the (S)-configuration and methylsulfonamide group engage the S2 pocket through stereospecific hydrogen bonds and hydrophobic contacts [1]. Researchers initiating BACE-2 inhibitor programs should procure the (S)-enantiomer specifically, as the published SAR and co-crystal structures are tied to this absolute stereochemistry. The availability of a definitive single-crystal X-ray structure [2] further supports identity verification upon receipt.

Zinc Metalloprotease Inhibitor Development via Hydroxamate Derivatization

The carboxylic acid group of (S)-2-(methylsulfonamido)propanoic acid can be converted to a hydroxamic acid warhead, yielding 100–500-fold enhancement in collagenase inhibitory potency [3]. This scaffold is suitable for developing inhibitors of zinc-dependent proteases (MMPs, collagenases, ADAMs). Procurement of the (S)-configured compound ensures compatibility with the stereochemical requirements of protease active sites.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With its moderate LogP (0.48), high aqueous solubility, and hydrogen-bond donor/acceptor capacity, (S)-2-(methylsulfonamido)propanoic acid fits fragment-like physicochemical criteria . The methylsulfonamide group is underrepresented in commercial fragment libraries compared to acetyl or Boc-protected amino acids, offering a differentiated chemotype for screening. Its crystallographically confirmed structure [2] facilitates hit validation by X-ray crystallography.

Enantioselective Synthesis and Chiral Chromatography Method Development

As a well-characterized chiral sulfonamide, this compound can serve as a reference standard for developing enantioselective HPLC or SFC methods. The availability of both CAS 97538-68-6 (S-enantiomer) and the racemate (CAS 879123-60-1, when specified as DL) supports method validation for chiral purity determination. The definitive crystal structure [2] and spectroscopic data provide orthogonal identity confirmation.

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